3-Ethoxy-5-phenylpenta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of an ethoxy group, a phenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-phenylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the conjugated diene system to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds or ethers.
Scientific Research Applications
3-Ethoxy-5-phenylpenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Similar structure but lacks the ethoxy group.
Cinnamylidene acetic acid: Another related compound with a similar conjugated diene system.
Uniqueness
3-Ethoxy-5-phenylpenta-2,4-dienoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
63164-89-6 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-ethoxy-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(10-13(14)15)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15) |
InChI Key |
VHLRIBRLUXLMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.